1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine
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Overview
Description
1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine is an organic compound characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperidine ring. This compound is known for its stability at room temperature and is typically found as a white crystalline solid .
Preparation Methods
The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-isothiocyanatophenyl sulfonyl chloride.
Reaction Conditions: The sulfonyl chloride is then reacted with 3-methylpiperidine under controlled conditions to yield the desired product.
Industrial Production: Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine has diverse applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine can be compared with other similar compounds:
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine: Lacks the methyl group on the piperidine ring, which may affect its reactivity and binding properties.
1-[(4-Isothiocyanatophenyl)sulfonyl]azepane: Contains a larger ring structure, potentially influencing its steric interactions and solubility.
1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine: Similar structure but with a different substitution pattern, which can impact its chemical behavior and applications.
Properties
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-11-3-2-8-15(9-11)19(16,17)13-6-4-12(5-7-13)14-10-18/h4-7,11H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSMLEXBNZWGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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